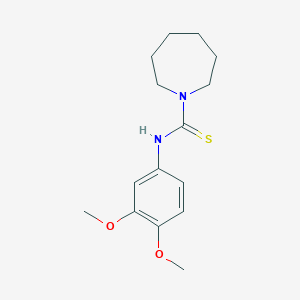

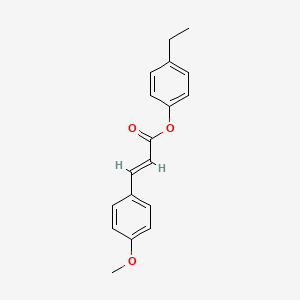

N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide and related compounds often involves complex organic reactions. For example, a study on the synthesis and structure of related compounds, such as substituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamides, involves multiple steps including chlorination, condensation, hydrolysis, and further condensation reactions, showcasing the intricate processes involved in synthesizing such complex molecules (Lawrence et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide is often analyzed using techniques like X-ray crystallography. For instance, the crystal structure of a novel hexacyclic benzazepine derivative was characterized, providing insights into the 2-azahexacyclo[8.7.1.1(1,4).0(4,9).0(11,16).0(12,18)]nonadeca-4,6,8-triene skeleton, which is relevant to understanding the structural aspects of related compounds (Basarić et al., 2008).

Chemical Reactions and Properties

The chemical properties and reactions of N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide-like compounds can be complex. For example, the photochemical reaction of N-(1-adamantyl)phthalimide yields a novel benzazepine derivative, showcasing the type of reactions that such compounds may undergo. This reaction is characterized by a domino process of two consecutive excited-state intramolecular gamma-hydrogen-transfer reactions, highlighting the reactive nature of these molecules (Basarić et al., 2008).

Physical Properties Analysis

The physical properties of compounds like N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide are critical for their characterization. Studies on similar compounds, such as poly(3,4-dimethoxythiophene), reveal insights into their amorphous nature, conductivity, and the ability to be stretched, which could be analogous to the physical properties of N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide (Hagiwara et al., 1989).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide and related molecules, are pivotal. For instance, the synthesis and antioxidant activity evaluation of compounds from the hydrazinecarbothioamide class, which could share similar functional groups with N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide, show excellent antioxidant activity. This indicates the potential chemical behavior and properties that could be expected from N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide (Barbuceanu et al., 2014).

Aplicaciones Científicas De Investigación

Anticancer Potential

Research has shown the synthesis and biological evaluation of novel homopiperazine derivatives as anticancer agents, highlighting the role of substituted phenylcarboxamide/carbothioamide derivatives. These compounds were synthesized and evaluated for their anti-cancer activity, with some showing promising results against B-cell leukemic cell lines. This suggests that similar compounds, like N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide, could have potential applications in anticancer research (Teimoori et al., 2011).

Corrosion Inhibition

Another study on spirocyclopropane derivatives for mild steel protection in acidic solutions found that certain compounds exhibited effective corrosion inhibition. The research suggests that the structural features contributing to this inhibition could be relevant when considering the applications of N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide in materials science, particularly in corrosion resistance (Chafiq et al., 2020).

Catalysis and Synthesis

The catalytic synthesis of azoarenes from aryl azides, utilizing a dinuclear Ni complex, presents an innovative approach to accessing structurally diverse compounds. This methodology could be of interest for the synthesis or modification of compounds like N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide, exploring its applications in creating biologically active compounds or materials with unique properties (Powers et al., 2018).

Antifungal and Nematicidal Agents

Research on novel bithiophene dimers from Echinops latifolius showed potential as antifungal and nematicidal agents. This suggests that the structural elements within N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide could be explored for similar bioactive properties, offering new avenues for agricultural and pharmaceutical applications (Wu et al., 2020).

Antimicrobial and Anti-inflammatory Agents

A study on the synthesis and biological evaluation of various derivatives as antimicrobial and anti-inflammatory agents underlines the importance of specific structural features for bioactivity. This area of research could be relevant for N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide, especially in designing new therapeutic agents (Kendre et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-18-13-8-7-12(11-14(13)19-2)16-15(20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPHBMHPZUOFIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)N2CCCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796886 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)

![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)

![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)